molecular formula C10H15NO2 B1352138 1-Pyrrolebutyric acid, 2,5-dimethyl- CAS No. 110525-48-9

1-Pyrrolebutyric acid, 2,5-dimethyl-

Cat. No. B1352138
CAS RN: 110525-48-9
M. Wt: 181.23 g/mol
InChI Key: SMMFEXPQTVBAJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

PBDM is synthesized from pyrrole and butyric acid. Pyrrole synthesis involves the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .


Molecular Structure Analysis

PBDM has a molecular formula of C8H11NO2. Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities .


Chemical Reactions Analysis

The synthesis of PBDM involves a Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .


Physical And Chemical Properties Analysis

PBDM is an organic acid with a molecular formula of C8H11NO2. More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Role in Plant Defense Mechanisms

Pyrroline-5-carboxylate, a related pyrrole derivative, is significant in plant defense against pathogens. Studies have shown that it is involved in resistance mechanisms against bacterial pathogens through the salicylic acid-dependent pathway, reactive oxygen species production, and hypersensitive response-associated cell death in plants (Qamar, Mysore, & Senthil-Kumar, 2015).

Photodynamic Therapy Enhancement

Research on improving photodynamic therapy outcomes has explored the use of various pretreatment strategies to enhance protoporphyrin IX accumulation, leading to better clinical outcomes. This review discusses the significance of modifying treatment protocols to optimize therapeutic effects (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).

Electrochemical Sensors for Environmental Monitoring

The development of electrochemical sensors for detecting paraquat, a quaternary ammonium herbicide, showcases the application of pyrrole derivatives in environmental monitoring. These sensors, with high selectivity and sensitivity, underscore the importance of advanced techniques in ensuring environmental safety (Laghrib, Bakasse, Lahrich, & El Mhammedi, 2020).

Advances in Optical Materials

Diketopyrrolopyrroles, featuring a pyrrolopyrrole core, have emerged as widely used dyes and materials for electronic applications. Their study provides insights into the synthesis, reactivity, and optical properties of these compounds, illustrating the broad utility of pyrrole derivatives in creating advanced materials (Grzybowski & Gryko, 2015).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, another pyrrole derivative, is extensively used in medicinal chemistry for developing treatments for various diseases. This review discusses the bioactive molecules featuring the pyrrolidine ring, highlighting its versatility and significance in drug discovery (Li Petri et al., 2021).

Safety and Hazards

While specific safety and hazard information for PBDM is not available, it’s important to handle all chemicals with appropriate safety measures. Always refer to the material safety data sheet (MSDS) for the specific chemical you’re working with .

Future Directions

Pyrrole and its derivatives, including PBDM, have been the focus of much research due to their diverse biological activities . Future research may continue to explore the therapeutic potential of these compounds .

Biochemical Analysis

Biochemical Properties

1-Pyrrolebutyric acid, 2,5-dimethyl- plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis of pyrrole-containing compounds. These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The compound’s ability to form stable complexes with these biomolecules makes it a valuable tool in biochemical studies .

Cellular Effects

The effects of 1-Pyrrolebutyric acid, 2,5-dimethyl- on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in Chinese hamster ovary cells, the compound has been found to enhance monoclonal antibody production by increasing cell-specific glucose uptake and intracellular adenosine triphosphate levels . Additionally, it can modulate the galactosylation of monoclonal antibodies, which is crucial for their therapeutic efficacy .

Molecular Mechanism

At the molecular level, 1-Pyrrolebutyric acid, 2,5-dimethyl- exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit certain enzymes involved in the biosynthesis of pyrrole derivatives, thereby affecting the overall metabolic pathway . Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of 1-Pyrrolebutyric acid, 2,5-dimethyl- in laboratory settings are important factors to consider. Over time, the compound may undergo degradation, leading to changes in its biochemical activity. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to light or heat can result in its breakdown . Long-term effects on cellular function have been observed in in vitro studies, where continuous exposure to the compound led to sustained changes in cell metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 1-Pyrrolebutyric acid, 2,5-dimethyl- vary with different dosages in animal models. At low doses, the compound has been found to enhance certain biochemical pathways without causing significant toxicity . At higher doses, it can lead to adverse effects such as enzyme inhibition and disruption of normal cellular processes . Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without causing toxicity .

Metabolic Pathways

1-Pyrrolebutyric acid, 2,5-dimethyl- is involved in several metabolic pathways. It interacts with enzymes such as isocitrate dehydrogenase and glutamate dehydrogenase, which play crucial roles in the tricarboxylic acid cycle . These interactions can affect metabolic flux and alter the levels of key metabolites. The compound’s involvement in these pathways highlights its potential as a modulator of cellular metabolism .

Transport and Distribution

The transport and distribution of 1-Pyrrolebutyric acid, 2,5-dimethyl- within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biochemical activity and overall efficacy .

Subcellular Localization

1-Pyrrolebutyric acid, 2,5-dimethyl- exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its activity, as they determine the compound’s interactions with specific biomolecules and its overall function within the cell .

properties

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-8-5-6-9(2)11(8)7-3-4-10(12)13/h5-6H,3-4,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMFEXPQTVBAJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30149274
Record name 1-Pyrrolebutyric acid, 2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

110525-48-9
Record name 1-Pyrrolebutyric acid, 2,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110525489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pyrrolebutyric acid, 2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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